molecular formula C20H22N2O3 B2660246 N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide CAS No. 439120-97-5

N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2660246
CAS No.: 439120-97-5
M. Wt: 338.407
InChI Key: IRZRVKQGMKQLHF-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofurans. This compound is of significant interest due to its potential biological and pharmacological activities. Naphthofurans are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. As an MCH-R1 antagonist, it binds to the melanin concentrating hormone receptor 1, inhibiting its activity. This interaction can modulate feeding behavior and energy homeostasis, making it a potential therapeutic agent for obesity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct pharmacological properties. Its potential as an MCH-R1 antagonist sets it apart from other naphthofuran derivatives.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,14H,3,8-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZRVKQGMKQLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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